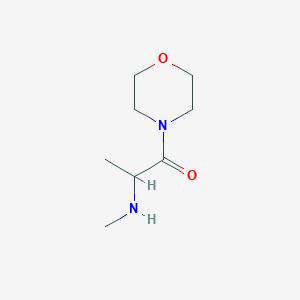

2-(Methylamino)-1-(morpholin-4-yl)propan-1-one

Description

Properties

IUPAC Name |

2-(methylamino)-1-morpholin-4-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-7(9-2)8(11)10-3-5-12-6-4-10/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZAGUCFNBGHDII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCOCC1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101240864 | |

| Record name | 1-Propanone, 2-(methylamino)-1-(4-morpholinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101240864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114079-51-5 | |

| Record name | 1-Propanone, 2-(methylamino)-1-(4-morpholinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114079-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanone, 2-(methylamino)-1-(4-morpholinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101240864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

β-Aminoketone Formation via Reductive Amination

One of the primary synthetic routes to β-aminoketones such as this compound involves reductive amination of the corresponding α-keto ketone or α-keto aldehyde with methylamine or methylamino precursors in the presence of morpholine.

-

- Start with 1-(morpholin-4-yl)propan-1-one as the ketone substrate.

- React with methylamine or methylamino sources under reductive amination conditions (e.g., using sodium cyanoborohydride or hydrogenation catalysts).

- The reductive amination selectively introduces the methylamino group at the α-position relative to the ketone.

Advantages: High selectivity, mild reaction conditions, and good yields.

Example: Metal-free reductive amination protocols have been reported for β-aminoketones, using mild reducing agents and avoiding heavy metals, improving environmental and safety profiles.

Nucleophilic Substitution on α-Haloketones

Another approach involves preparing an α-haloketone intermediate, such as 1-(morpholin-4-yl)-2-halopropan-1-one, followed by nucleophilic substitution with methylamine.

-

- Halogenation of 1-(morpholin-4-yl)propan-1-one at the α-position using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

- Subsequent nucleophilic displacement of the halogen by methylamine under controlled conditions to yield the target β-aminoketone.

Considerations: Control of mono-halogenation is critical to avoid poly-substitution; reaction conditions must be optimized to favor substitution over elimination.

Condensation and Cyclization Methods

Some synthetic routes involve the condensation of morpholine derivatives with α-amino acid derivatives or α-keto acids, followed by cyclization and functional group transformations to yield the target compound.

For example, morpholine can be introduced via nucleophilic substitution or amidation reactions on α-amino acid derivatives, followed by selective methylation and ketone formation.

Diastereoselective alkylation and hydrolysis steps can be employed to obtain enantiomerically pure forms of related β-aminoketones, which is relevant for stereochemical control in the synthesis of this compound.

Detailed Research Findings and Data Tables

Reaction Conditions and Yields for Representative Syntheses

Spectroscopic and Analytical Data Supporting Synthesis

- NMR (1H, 13C): Characteristic signals for morpholine ring protons (3.5–4.0 ppm), methylamino group (singlet near 2.5 ppm), and ketone carbonyl (around 200 ppm in 13C NMR).

- Mass Spectrometry: Molecular ion peak at m/z 172 consistent with molecular weight.

- Purity: Confirmed by chromatographic methods (TLC, HPLC) and elemental analysis.

Notes on Synthetic Challenges and Optimization

- Regioselectivity: Ensuring substitution at the α-position relative to the ketone is critical; side reactions such as over-alkylation or polymerization must be minimized.

- Diastereoselectivity: For chiral β-aminoketones, controlling stereochemistry via chiral auxiliaries or selective bases (e.g., LDA with additives) is necessary to obtain enantiomerically pure products.

- Safety: Use of toxic reagents like sodium cyanide is discouraged; safer alternatives and metal-free methods are preferred.

- Purification: Column chromatography with appropriate solvent systems (e.g., dichloromethane/methanol mixtures) is standard for isolating pure product.

Chemical Reactions Analysis

Types of Reactions: 2-(Methylamino)-1-(morpholin-4-yl)propan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methylamino and morpholine groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Synthetic Routes

The synthesis of 2-(Methylamino)-1-(morpholin-4-yl)propan-1-one typically involves the reaction of morpholine with a suitable precursor, such as 2-chloropropanone. This process generally employs nucleophilic substitution mechanisms and can be optimized through various solvents and reaction conditions, including the use of continuous flow reactors for industrial applications.

Chemistry

In synthetic organic chemistry, this compound is utilized as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions—including oxidation, reduction, and substitution—makes it a versatile building block for creating diverse chemical entities.

Biology

This compound has potential applications in biological research, particularly in studying enzyme interactions and metabolic pathways. The structural features of this compound enable it to interact with biological macromolecules, potentially modulating their activity through hydrogen bonding and electrostatic interactions.

Industry

In industrial settings, this compound is employed in the production of specialty chemicals and materials. Its unique properties allow for the development of new products with tailored functionalities.

Mechanism of Action

The mechanism of action of 2-(Methylamino)-1-(morpholin-4-yl)propan-1-one involves its interaction with specific molecular targets. The methylamino and morpholine groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The absence of an aromatic phenyl ring in 2-(methylamino)-1-(morpholin-4-yl)propan-1-one distinguishes it from classical cathinones. Key analogs with aryl substituents include:

Key Insight: The morpholine group reduces lipophilicity compared to aryl-substituted cathinones, likely decreasing blood-brain barrier permeability and psychoactive effects .

Modifications to the Amino Group

The methylamino group in the target compound is conserved in many analogs, but substitutions on the propanone backbone vary:

*Estimated based on molecular formula.

Key Insight: The morpholine ring’s oxygen atoms enable hydrogen bonding, which may improve solubility compared to alkylamino-substituted analogs like MDPV .

Crystallographic and Physicochemical Properties

- 2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one : X-ray diffraction data confirms a planar naphthalene ring and chair conformation of the morpholine group, facilitating stable crystal packing .

- 4-FMC Hydrochloride : Forms a white crystalline powder with temporary color changes during synthesis, attributed to intermediate degradation .

- Target Compound: No crystallographic data is available, but its morpholine group is expected to adopt a chair conformation similar to related structures .

Pharmacological and Metabolic Considerations

- Receptor Interactions: Aryl-substituted cathinones (e.g., mephedrone) show high affinity for serotonin and dopamine transporters, whereas the morpholine derivative’s polar structure may reduce CNS penetration .

- Metabolism : Fluorinated analogs like 4-FMC exhibit slower hepatic degradation due to fluorine’s electron-withdrawing effects . The morpholine group may undergo oxidative metabolism, producing polar metabolites .

Biological Activity

2-(Methylamino)-1-(morpholin-4-yl)propan-1-one, also known as a morpholine derivative, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interactions with various biological targets, including enzymes and receptors. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical formula of this compound is , and it features a morpholine ring, which is known for its ability to enhance the bioavailability of compounds in pharmacological applications . The presence of the methylamino group contributes to its lipophilicity, potentially facilitating its ability to cross biological membranes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : Morpholine derivatives have been shown to inhibit key enzymes involved in various metabolic processes. For instance, studies indicate that compounds containing morpholine can modulate the activity of enzymes related to neurodegenerative diseases, such as BACE-1, which is implicated in Alzheimer's disease .

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing mood and cognitive functions. Morpholine derivatives have demonstrated activity against sigma receptors and other metabotropic receptors that play significant roles in central nervous system (CNS) disorders .

Table 1: Summary of Biological Activities

| Activity Type | Target/Pathway | Reference |

|---|---|---|

| Enzyme Inhibition | BACE-1 | |

| Receptor Modulation | Sigma Receptors | |

| Antitumor Activity | EGFR Mutants | |

| CNS Drug Discovery | Various Neurotransmitter Receptors |

Case Study 1: Antitumor Activity

A study focused on the development of furanopyrimidine-based inhibitors highlighted the role of morpholine-containing compounds in selectively inhibiting mutant EGFR (L858R/T790M) over wild-type EGFR. This selectivity is crucial for targeted cancer therapies . The introduction of morpholine groups significantly enhanced the potency and selectivity of these inhibitors.

Case Study 2: CNS Drug Discovery

Research on morpholine derivatives has revealed their potential in treating mood disorders and neurodegenerative diseases. For example, compounds with morpholine moieties have been shown to effectively cross the blood-brain barrier (BBB), making them suitable candidates for CNS-targeted therapies . The binding interactions between morpholine derivatives and their targets were elucidated through molecular docking studies, emphasizing their importance in drug design.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Methylamino)-1-(morpholin-4-yl)propan-1-one, and what are the critical parameters affecting yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of morpholine derivatives with substituted propanones. For example, a patent (EP 4,374,877 A2) describes dissolving intermediates in methanol and N,N-dimethylformamide (DMF) with potassium carbonate as a base, followed by controlled reaction conditions to avoid side products . Critical parameters include solvent polarity (e.g., DMF enhances nucleophilic substitution), temperature control (20–25°C to prevent degradation), and stoichiometric ratios of reagents. Crystallographic analysis (e.g., via X-ray diffraction) of structurally similar compounds, such as 2-(6-methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one, highlights the importance of steric and electronic factors in achieving desired stereochemistry .

Q. Which analytical techniques are most effective for characterizing this compound, and what challenges exist in distinguishing it from structural analogs?

- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are primary tools for identification, with detection limits around 100 mg/kg . High-resolution nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for resolving morpholine and methylamino substituents. Challenges arise from analogs like 4-chloromethcathinone (4-CMC), which share core structural features but differ in substituents (e.g., chlorine vs. methyl groups). To differentiate, tandem MS/MS fragmentation patterns and retention time shifts in reversed-phase HPLC should be compared against reference standards .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pharmacological data for this compound across different studies?

- Methodological Answer : Discrepancies often stem from variations in sample purity, isomer ratios, or unaccounted metabolites. For instance, trace impurities like 1-(3-chloro-4-hydroxyphenyl)-2-(methylamino)propan-1-one (detected via LC-MS) may skew activity assays . Rigorous batch-to-batch validation using impurity reference standards (e.g., EP-grade impurities listed in pharmacopeial guidelines) is essential . Additionally, cross-validate findings using orthogonal assays (e.g., in vitro receptor binding vs. functional cAMP assays) to isolate confounding factors.

Q. What strategies are recommended for isolating and identifying trace impurities in synthesized batches of this compound?

- Methodological Answer : Employ preparative HPLC with gradient elution (e.g., C18 columns, acetonitrile/water mobile phase) to separate impurities. For identification, combine high-resolution MS with spectral databases (e.g., PubChem) and synthesize suspected impurities, such as 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol derivatives, as reference materials . Quantitative NMR (qNMR) using internal standards (e.g., 1,4-bis(trimethylsilyl)benzene) can quantify impurities at <0.1% levels .

Q. What are the current regulatory considerations for handling this compound in laboratory settings, particularly regarding SVHC classification?

- Methodological Answer : While this compound is not currently listed as a Substance of Very High Concern (SVHC), structurally related morpholine derivatives (e.g., 2-methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one) are on the REACH Candidate List due to potential toxicity . Researchers must adhere to ISO 17025 guidelines for analytical validation and implement waste management protocols for morpholine-containing byproducts.

Q. How does the molecular conformation of this compound influence its reactivity and interaction with biological targets?

- Methodological Answer : X-ray crystallography of analogs (e.g., 2-(6-methoxynaphthalen-2-yl)-1-morpholinylpropan-1-one) reveals that the morpholine ring adopts a chair conformation, stabilizing hydrogen bonds with biological targets . Molecular docking simulations (e.g., using AutoDock Vina) suggest that the methylamino group’s orientation affects binding affinity to monoamine transporters. Adjusting substituent steric bulk (e.g., replacing methyl with ethyl groups) can modulate selectivity, as seen in SAR studies of cathinone derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.